5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of indoline and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step processThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anticancer or antimicrobial activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one may exhibit unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct biological activities or material properties, making it a valuable compound for further research and development .
Properties
CAS No. |
617697-83-3 |
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Molecular Formula |
C16H15BrN2O2S2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-3-7-19-15(21)13(23-16(19)22)12-10-8-9(17)5-6-11(10)18(4-2)14(12)20/h5-6,8H,3-4,7H2,1-2H3/b13-12- |
InChI Key |
BTCYUMYSGWPOEC-SEYXRHQNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S |
Origin of Product |
United States |
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